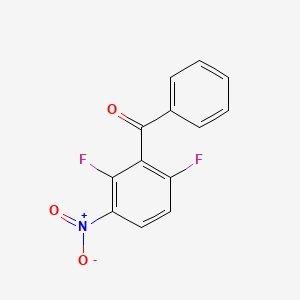

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone

Übersicht

Beschreibung

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H7F2NO3 It is characterized by the presence of two fluorine atoms, a nitro group, and a phenyl group attached to a methanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone typically involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Difluoro-3-nitrobenzoyl chloride+BenzeneAlCl3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: (2,6-Difluoro-3-aminophenyl)(phenyl)methanone.

Substitution: this compound derivatives with substituted nucleophiles.

Oxidation: (2,6-Difluoro-3-nitrobenzoic acid).

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Building Block for Synthesis

- This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of both fluorine and nitro groups enhances its reactivity and selectivity in synthetic pathways.

Comparison with Similar Compounds

- Compared to similar compounds like (2,6-Difluoro-3-nitrophenyl)(methyl)methanone, the phenyl group in (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone provides distinct electronic properties that can influence reaction outcomes.

| Compound Name | Structure | Key Features |

|---|---|---|

| (2,6-Difluoro-3-nitrophenyl)(methyl)methanone | Structure | Methyl group offers different sterics |

| (2,6-Difluoro-3-nitrophenyl)(ethyl)methanone | Structure | Ethyl group increases hydrophobicity |

| (2,6-Difluoro-3-nitrophenyl)(propyl)methanone | Structure | Propyl group further enhances steric bulk |

Biological Applications

Biochemical Probes

- The compound has been explored as a biochemical probe due to its ability to interact with biological molecules. Its nitro group can undergo bioreduction to form reactive intermediates that modulate enzyme activities or receptor functions.

Pharmacological Properties

- Preliminary studies suggest potential antimicrobial , anti-inflammatory , and antitumor activities. For instance:

- Antimicrobial Activity : Research indicates effectiveness against various pathogens.

- Anti-inflammatory Effects : In vitro studies show a reduction in inflammatory markers.

- Antitumor Properties : Some studies suggest inhibition of tumor cell proliferation.

Industrial Applications

Advanced Materials Development

- The chemical stability and reactivity of this compound make it valuable in developing advanced materials such as polymers and coatings. Its fluorinated structure enhances material properties like thermal stability and chemical resistance.

Case Study: Polymer Coatings

- A case study involving the incorporation of this compound into polymer matrices demonstrated improved resistance to solvents and enhanced mechanical properties. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace.

Wirkmechanismus

The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2,6-Difluoro-3-nitrophenyl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.

(2,6-Difluoro-3-nitrophenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a phenyl group.

(2,6-Difluoro-3-nitrophenyl)(propyl)methanone: Similar structure but with a propyl group instead of a phenyl group.

Uniqueness

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biologische Aktivität

(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone, with CAS No. 1145881-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.

Synthesis

The synthesis of this compound generally involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The overall reaction can be summarized as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group in the compound can undergo bioreduction to form reactive intermediates that may modulate enzyme activities or receptor functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.

- Receptor Modulation : It may bind to receptors and alter their activity, impacting various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may have antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models.

- Antitumor Properties : Some studies have indicated that it may inhibit tumor cell proliferation.

Research Findings

Recent studies have evaluated the pharmacological properties and biological activities of this compound.

Case Studies:

-

Antimicrobial Efficacy :

- A study assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at varying concentrations.

- Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|-------------------------|----------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages by up to 50% at a concentration of 10 µM.

- Table 2: Cytokine Production Reduction

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|------------------------|-----------------------|------------------------|

| IL-6 | 100 | 50 |

| TNF-alpha | 80 | 40 |

-

Antitumor Activity :

- A study on cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis.

- Table 3: Cell Proliferation Inhibition

| Cell Line | IC50 (µM) |

|-----------------------|-----------------------|

| MCF-7 | 15 |

| HeLa | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone?

A common method involves oxidative coupling under controlled conditions. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a 1:1 acetonitrile/water solvent system at 60°C under nitrogen for 24 hours can facilitate the formation of structurally similar aryl ketones . Key considerations include maintaining an inert atmosphere to prevent side reactions and optimizing stoichiometry to avoid over-oxidation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming fluorinated and aromatic proton environments.

- Infrared (IR) Spectroscopy : Identifies nitro (NO₂) and carbonyl (C=O) stretches, with nitro groups typically appearing near 1520–1350 cm⁻¹ .

- X-ray Crystallography : Resolves structural ambiguities, such as torsion angles (e.g., O2–C18–C19–C20 = −103.7° in related difluorophenyl methanones) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Avoid inhalation of dust/vapors (use fume hoods and respiratory protection) .

- Store in locked, cool, and dry conditions away from ignition sources .

- Use nitrile gloves and eye protection due to potential skin/eye irritation from nitro and fluoro substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Systematic optimization involves:

- Catalyst Screening : Testing alternatives to AgNO₃ (e.g., Cu or Fe catalysts) to reduce costs.

- Solvent Polarity : Adjusting acetonitrile/water ratios to enhance solubility of intermediates .

- Temperature Gradients : Lower temperatures (40–50°C) may reduce byproducts while maintaining reaction efficiency.

Q. What strategies resolve contradictions between computational models and experimental data (e.g., bond angles, electronic properties)?

- Validate computational models (DFT, MD) using experimental crystallographic data. For example, discrepancies in C–F bond lengths can be reconciled by comparing with X-ray-derived torsion angles (e.g., C24–C19–C20–F3 = −178.2° in fluorinated analogs) .

- Cross-validate spectroscopic results: Combine IR, NMR, and mass spectrometry to confirm electronic effects of nitro/fluoro groups .

Q. How do the electron-withdrawing nitro and fluoro groups influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- Nitro Group (NO₂) : Strong meta-directing effects deactivate the benzene ring, favoring electrophilic substitution at the 3-position. This can hinder nucleophilic attacks unless activated by reducing conditions .

- Fluoro Substituents : Ortho/para-directing but deactivating. The 2,6-difluoro arrangement creates steric and electronic constraints, reducing rotational freedom in the ketone moiety and stabilizing specific conformers .

Eigenschaften

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO3/c14-9-6-7-10(16(18)19)12(15)11(9)13(17)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUJVGTPFKOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.